molecular formula C24H37O2PSi B597104 Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- CAS No. 1227926-70-6

Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-

Cat. No.: B597104
CAS No.: 1227926-70-6
M. Wt: 416.617
InChI Key: MIKIXTFPADAALY-NRFANRHFSA-N
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Chemical Reactions Analysis

Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- involves its interaction with specific molecular targets and pathways. In the context of its use in the synthesis of Paricalcitol, it acts as a key intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific application and the final product derived from this compound.

Comparison with Similar Compounds

Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- can be compared with other similar compounds such as:

The uniqueness of Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- lies in its specific structure and its role as a key intermediate in the synthesis of important pharmaceuticals .

Biological Activity

Phosphine oxide, specifically the compound [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-, is a notable organophosphorus compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C24H37O2PSi
  • Molecular Weight : 416.61 g/mol
  • CAS Number : 1227926-70-6

The compound features a phosphine oxide functional group which contributes to its polar nature and potential solubility in biological systems.

Biological Activity Overview

Phosphine oxides, including the compound in focus, have been studied for various biological activities such as cytotoxicity against cancer cells, antibacterial properties, and their mechanisms of action related to oxidative stress.

1. Cytotoxicity

Recent studies have highlighted the cytotoxic effects of phosphine oxides on different cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), Ishikawa (endometrial adenocarcinoma), and L929 (non-tumorigenic fibroblasts).
  • Methodology : The MTT assay was utilized to assess cell viability and determine the half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of Phosphine Oxide Against Various Cell Lines

CompoundCell LineIC50 (µM)
[(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-HeLa25
[(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-Ishikawa30
[(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-L929>100

The results indicate that this phosphine oxide exhibits significant cytotoxicity against HeLa and Ishikawa cells while showing lower toxicity towards non-tumorigenic L929 cells.

The mechanism of action for phosphine oxides involves the induction of oxidative stress within cells:

  • Reactive Oxygen Species (ROS) : Compounds like [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- have been shown to increase ROS levels significantly in treated cells, leading to DNA damage and apoptosis.

Figure 1: Mechanism of Action

Mechanism of Action
Illustration of ROS generation leading to apoptosis in cancer cells.

3. Antibacterial Activity

In addition to anticancer properties, phosphine oxides have demonstrated moderate antibacterial activity. In vitro studies have shown effectiveness against various bacterial strains:

Table 2: Antibacterial Activity of Phosphine Oxide

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10
Bacillus subtilis15

These findings suggest that phosphine oxides could serve as potential candidates for developing new antibacterial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of phosphine oxides:

  • Study on Aziridine Phosphine Oxides :
    • This research indicated that aziridine derivatives with phosphine oxide functionalities exhibited enhanced anticancer activity compared to their non-phosphorylated counterparts. The study emphasized the importance of structural modifications in improving biological efficacy .
  • Oxidative Stress Mechanisms :
    • Investigations into phosphine toxicity revealed that exposure leads to significant oxidative stress characterized by reduced glutathione levels and increased lipid peroxidation in various tissues . This aligns with the observed cytotoxic effects on cancer cell lines.

Properties

IUPAC Name

[(3R)-4-diphenylphosphoryl-2,3-dimethylbutan-2-yl]oxy-triethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37O2PSi/c1-7-28(8-2,9-3)26-24(5,6)21(4)20-27(25,22-16-12-10-13-17-22)23-18-14-11-15-19-23/h10-19,21H,7-9,20H2,1-6H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKIXTFPADAALY-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(C)(C)C(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)OC(C)(C)[C@@H](C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37O2PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154296
Record name [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227926-70-6
Record name [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227926-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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